![molecular formula C12H9NO2 B13206143 3-Cyano-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13206143.png)
3-Cyano-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyano-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is a complex organic compound with the molecular formula C₁₂H₉NO₂ and a molecular weight of 199.21 g/mol . This compound is characterized by its unique cyclopropane-fused indene structure, which imparts distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclopropanation of an indene derivative followed by functional group transformations to introduce the cyano and carboxylic acid groups. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. Additionally, purification methods like recrystallization and chromatography are used to obtain the desired product with high purity .
化学反应分析
Types of Reactions
3-Cyano-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of cyano or carboxylic acid groups to corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions at the cyclopropane or indene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
科学研究应用
3-Cyano-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
作用机制
The mechanism of action of 3-Cyano-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. These interactions can lead to downstream effects, such as altered cellular signaling or metabolic pathways .
相似化合物的比较
Similar Compounds
1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid: Lacks the cyano group, resulting in different reactivity and applications.
3-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid: Contains a chloro group instead of a cyano group, leading to distinct chemical properties.
1-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid: Features a methyl group, which affects its steric and electronic characteristics.
Uniqueness
3-Cyano-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is unique due to its cyano group, which imparts specific reactivity and potential biological activities. This structural feature distinguishes it from other similar compounds and expands its range of applications in scientific research and industry .
属性
分子式 |
C12H9NO2 |
|---|---|
分子量 |
199.20 g/mol |
IUPAC 名称 |
3-cyano-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylic acid |
InChI |
InChI=1S/C12H9NO2/c13-5-6-1-2-7-4-9-10(8(7)3-6)11(9)12(14)15/h1-3,9-11H,4H2,(H,14,15) |
InChI 键 |
IOCXPFFRXRTVSZ-UHFFFAOYSA-N |
规范 SMILES |
C1C2C(C2C(=O)O)C3=C1C=CC(=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[Methyl(thiolan-3-YL)amino]pyrimidine-5-carbaldehyde](/img/structure/B13206066.png)


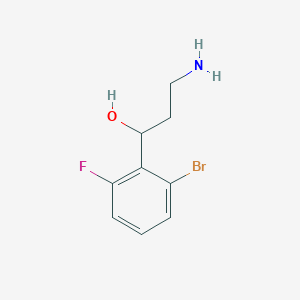
![2-(2-Aminoethyl)-8-oxabicyclo[3.2.1]octan-2-ol](/img/structure/B13206108.png)
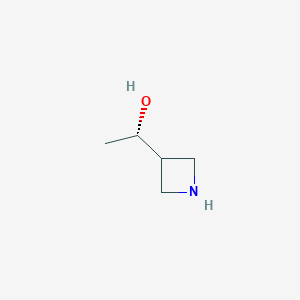
![5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole](/img/structure/B13206115.png)
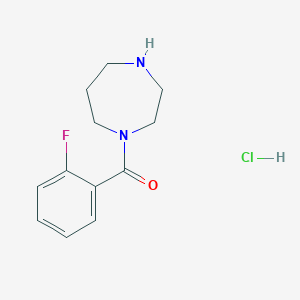
![3-[1-(Aminomethyl)cyclopropyl]-1-methylpyrrolidin-3-ol](/img/structure/B13206124.png)
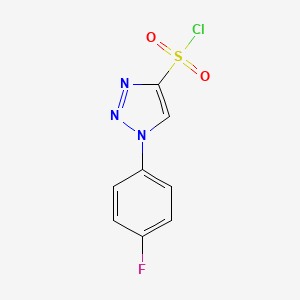
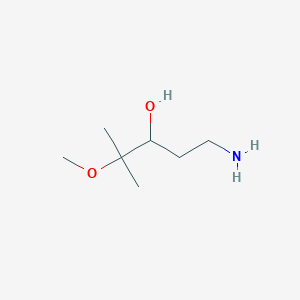

![1-{[(Benzyloxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid](/img/structure/B13206152.png)
